Cas no 866954-86-1 (2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester)

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester structure
866954-86-1 structure
Nombre del producto:2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
Número CAS:866954-86-1
MF:C15H15F3O5
Megavatios:332.271815538406
CID:4553176

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Propiedades químicas y físicas

Nombre e identificación

    • 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
    • Ethyl (Z)-3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
    • Ethyl (2Z)-3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
    • ethyl (Z)-3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate
    • Ethyl (αZ)-α-(ethoxymethylene)-2,4,5-trifluoro-3-methoxy-β-oxobenzenepropanoate (ACI)
    • Renchi: 1S/C15H15F3O5/c1-4-22-7-9(15(20)23-5-2)13(19)8-6-10(16)12(18)14(21-3)11(8)17/h6-7H,4-5H2,1-3H3/b9-7-
    • Clave inchi: ZIMIAPVHHUISPY-CLFYSBASSA-N
    • Sonrisas: C(C1C=C(F)C(F)=C(OC)C=1F)(=O)/C(=C/OCC)/C(=O)OCC

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 23
  • Cuenta de enlace giratorio: 8
  • Complejidad: 454
  • Superficie del Polo topológico: 61.8
  • Xlogp3: 2.9

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Información de Seguridad

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
T790735-50mg
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
866954-86-1
50mg
$207.00 2023-05-17
TRC
T790735-500mg
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
866954-86-1
500mg
$ 1200.00 2023-09-05

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  10 h, reflux
2.1 Reagents: Carbon tetrachloride ,  Magnesium Solvents: Ethanol ;  30 min, reflux; 2 h, reflux; reflux → -10 °C
2.2 Solvents: Toluene ;  20 min, -10 °C; 2 h, -10 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
3.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  2 h, reflux
4.1 Solvents: Acetic anhydride ;  8 h, reflux
Referencia
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  10 h, reflux
1.2 Reagents: Magnesium Solvents: Carbon tetrachloride ;  30 min, reflux; 2 h, reflux; reflux → -10 °C
1.3 Solvents: Toluene ;  20 min, -10 °C; 2 h, -10 °C
1.4 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
2.1 Solvents: Acetic anhydride ;  8 h, reflux
Referencia
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  2 h, reflux
2.1 Solvents: Acetic anhydride ;  8 h, reflux
Referencia
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Carbon tetrachloride ,  Magnesium Solvents: Ethanol ;  30 min, reflux; 2 h, reflux; reflux → -10 °C
1.2 Solvents: Toluene ;  20 min, -10 °C; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
2.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  2 h, reflux
3.1 Solvents: Acetic anhydride ;  8 h, reflux
Referencia
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Acetic anhydride ;  8 h, reflux
Referencia
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Raw materials

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Preparation Products

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